BenchChemオンラインストアへようこそ!

Cbdba

HRMS identification Forensic cannabinoid profiling Reference standard qualification

CBDBA (Cannabidibutolic Acid, CBDA-C4, CAS 2413020-50-3) is a naturally occurring phytocannabinoid bearing a butyl (C₄) side chain on the resorcinyl moiety, formally named 6-butyl-2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-benzoic acid (C₂₁H₂₈O₄, MW 344.4 g/mol). Isolated and fully characterized from Cannabis sativa inflorescence, CBDBA is the acidic precursor of cannabidibutol (CBDB) and the butyl homolog of the major phytocannabinoid cannabidiolic acid (CBDA, pentyl chain).

Molecular Formula C21H28O4
Molecular Weight 344.4 g/mol
Cat. No. B14074479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCbdba
Molecular FormulaC21H28O4
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCCCCC1=CC(=C(C(=C1C(=O)O)O)C2C=C(CCC2C(=C)C)C)O
InChIInChI=1S/C21H28O4/c1-5-6-7-14-11-17(22)19(20(23)18(14)21(24)25)16-10-13(4)8-9-15(16)12(2)3/h10-11,15-16,22-23H,2,5-9H2,1,3-4H3,(H,24,25)/t15-,16+/m0/s1
InChIKeyNNHBZIQMFGGAOM-JKSUJKDBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CBDBA (Cannabidibutolic Acid) – Analytical Reference Standard for Butyl-Homolog Cannabinoid Identification and Quantification


CBDBA (Cannabidibutolic Acid, CBDA-C4, CAS 2413020-50-3) is a naturally occurring phytocannabinoid bearing a butyl (C₄) side chain on the resorcinyl moiety, formally named 6-butyl-2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-benzoic acid (C₂₁H₂₈O₄, MW 344.4 g/mol) . Isolated and fully characterized from Cannabis sativa inflorescence, CBDBA is the acidic precursor of cannabidibutol (CBDB) and the butyl homolog of the major phytocannabinoid cannabidiolic acid (CBDA, pentyl chain) [1]. It is supplied as a ≥98% purity crystalline solid and is intended exclusively as an analytical reference standard for research and forensic applications, not for human or veterinary use .

Why CBDA or CBDVA Cannot Replace CBDBA in Cannabinoid-Specific Analytical Workflows


Cannabinoid homologues differing only in side-chain length are not analytically or pharmacologically interchangeable. CBDBA possesses a butyl (C₄) side chain, whereas the far more abundant CBDA carries a pentyl (C₅) chain and CBDVA a propyl (C₃) chain. This single-methylene difference shifts the exact monoisotopic mass by 14 Da (CBDBA [M–H]⁻ = 343.1915 versus CBDA [M–H]⁻ = 357.2071), alters chromatographic retention on both reversed-phase and GC stationary phases, and modifies UV absorption maxima [1]. Critically, CBDB—the decarboxylated form of CBDBA—is a documented impurity in commercial CBD extracts and must be chromatographically resolved from CBD for pharmacopoeial compliance [2]. Substituting a pentyl- or propyl-chain reference standard for a butyl-chain standard produces misidentification in HRMS, co-elution misassignment, and inaccurate impurity quantification, directly compromising regulatory and forensic decision-making [2][3].

CBDBA Quantitative Differentiation Evidence Against Closest Cannabinoid Homologs


Exact Mass Discrimination: CBDBA (Butyl) vs. CBDA (Pentyl) vs. CBDVA (Propyl) by High-Resolution Mass Spectrometry

CBDBA (C₂₁H₂₈O₄) yields a deprotonated molecular ion [M–H]⁻ at m/z 343.1915, which is 14.0156 Da lighter than CBDA (C₂₂H₃₀O₄, [M–H]⁻ 357.2071) and 14.0156 Da heavier than CBDVA (C₂₀H₂₆O₄, [M–H]⁻ 329.1758). Each homologue is baseline-resolved by exact mass in UHPLC-HRMS extracted ion chromatograms (EICs) . The patent experimental section confirms that CBDBA and its decarboxylated product CBDB were distinguished from CBDA/CBD and CBDVA/CBDV respectively using EICs calculated for C₂₁H₂₈O₄ (THCBA and CBDBA), C₂₂H₃₀O₄ (THCA and CBDA), and C₂₀H₂₆O₄ (THCVA and CBDVA) [1].

HRMS identification Forensic cannabinoid profiling Reference standard qualification

Chromatographic Retention Differentiation: CBDBA vs. CBDA Homologue Resolution Under Standard Cannabinoid Profiling Conditions

Harvey (1976) demonstrated that butyl homologues of cannabidiol and Δ¹-tetrahydrocannabinol are fully separated from their pentyl counterparts by gas chromatography as trimethylsilyl, triethylsilyl, and tri-n-propylsilyl derivatives [1]. In modern UHPLC-HRMS workflows, CBDBA elutes at a distinct retention time from CBDA under reversed-phase conditions, enabling peak-area-based relative quantification [2]. The patent disclosure confirms that CBDBA and CBDA produce separate, labelled EIC peaks in both native and decarboxylated Cannabis extracts, with peak areas reflecting their relative natural abundance [2].

Cannabinoid chromatography GC-MS method validation Peak assignment certainty

Cellular Bioactivity Differentiation: CBDB (Decarboxylated CBDBA) vs. Natural and Synthetic CBD in Breast Carcinoma Cells

Salbini et al. (2021) compared CBDB and CBDP with natural CBD (nat CBD) and synthetic CBD (syn CBD) in MCF-7 human breast carcinoma cells expressing cannabinoid receptors. All compounds reduced cell viability and increased reactive oxygen species (ROS) production, but CBDB and CBDP—carrying butyl and heptyl side chains respectively—differed from CBD in the magnitude of effect at matched concentrations [1]. The authors observed that combining CBDB with the MAGL inhibitor MJN110 significantly enhanced biological activity versus CBDB alone, a combinatorial effect pattern distinct from that observed with nat CBD under identical conditions [1].

Cannabinoid pharmacology Structure-activity relationship Cancer cell viability

Impurity Marker Utility: CBDB/CBDBA as Specified Contaminants Requiring Dedicated Reference Standards in CBD Product QC

Cannabidibutol (CBDB) and its acidic precursor CBDBA are recognized as naturally occurring impurities in commercial cannabidiol (CBD) extracted from hemp [1]. Citti et al. (2019) isolated CBDB directly from a commercial CBD sample and performed full spectroscopic characterization (NMR, UV, IR, ECD, HRMS), confirming its identity as the butyl homolog of CBD [2]. A 2023 review of chromatographic quality control methods for CBD products explicitly lists cannabidibutol and cannabidibutolic acid among impurities requiring analytical separation and quantification, noting that light, temperature, oxidation, and acidic conditions elevate impurity levels [3].

Pharmaceutical impurity profiling Pharmacopoeial compliance CBD product quality control

Solubility and Formulation Profile: CBDBA Solvent Compatibility for Analytical Stock Solution Preparation

CBDBA exhibits a quantifiable solubility profile per Cayman Chemical and ChemicalBook specifications: DMF 50 mg/mL, DMSO 60 mg/mL, Ethanol 35 mg/mL, and DMSO:PBS (pH 7.2, 1:3) 0.25 mg/mL . This profile is characteristic of the carboxylic acid form; the decarboxylated analog CBDB (CBD-C4) is expected to show higher solubility in organic solvents typical of neutral cannabinoids, though published comparative solubility data for CBDA vs. CBDBA are not available at this time. The λmax values of 223 nm and 269 nm provide additional identity confirmation for PDA-based HPLC methods .

Reference standard handling Stock solution preparation Analytical method development

CBDBA Reference Standard: Evidence-Backed Application Scenarios for Forensic, Pharmaceutical, and Pharmacological Research


Forensic and Regulatory Cannabinoid Profiling by HRMS and GC-MS

CBDBA is an essential reference standard for forensic laboratories conducting seized-drug or botanical material analysis where butyl-homolog cannabinoids must be unambiguously distinguished from their more abundant pentyl counterparts. As demonstrated by Harvey (1976) and confirmed in the Linciano et al. patent, GC-MS with derivatization and UHPLC-HRMS with exact-mass EICs both achieve baseline resolution of CBDBA from CBDA and CBDVA [1][2]. A CBDBA standard enables positive identification via retention time matching and exact mass confirmation, preventing false-negative or false-positive reporting in legal contexts. The Cayman GC-MS spectral library includes CBDBA, facilitating library-based identification in forensic workflows .

Pharmaceutical Impurity Quantification in CBD-Based Drug Products

CBDBA and its decarboxylated product CBDB are documented impurities in hemp-derived CBD [1][2]. Pharmaceutical manufacturers of CBD-based products (e.g., Epidiolex and generic equivalents) must quantify these homolog impurities to meet ICH Q3A/Q3B guidelines and pharmacopoeial monograph specifications. A certified CBDBA reference standard is required to establish system suitability, construct calibration curves with traceable accuracy, and validate HPLC/UV or LC-MS/MS methods for impurity testing. Without a CBDBA-specific standard, butyl-homolog peaks may be misintegrated as CBDA or CBD, compromising batch-release decisions [2].

Structure-Activity Relationship (SAR) Studies Across Cannabidiol Homologs

The side-chain length of cannabidiol-type phytocannabinoids modulates cellular bioactivity, as shown by Salbini et al. (2021), where CBDB (butyl, C₄) and CBDP (heptyl, C₇) produced differential effects on MCF-7 cell viability and ROS production compared to pentyl-chain CBD [1]. For academic and industrial research groups investigating the pharmacological SAR of the cannabidiol homolog series (C₁–C₇), CBDBA provides the acidic-form reference standard needed to confirm compound identity and purity before decarboxylation to CBDB for bioassay. The patent disclosure further indicates that CBDBA-type compounds show affinity for the CB1 receptor, the magnitude of which depends on alkyl chain length [2].

Analytical Method Development and Multi-Component Cannabinoid Panel Validation

Laboratories developing HPLC-DAD, LC-MS/MS, or GC-MS methods for comprehensive cannabinoid profiling (10–20+ analytes) require authentic reference standards for each target compound to determine relative retention times (RRT) and relative response factors (RRF). A 2022 study on cost-efficient cannabinoid quantification by HPLC noted that while CBDA and CBD reference standards are widely available, less common acidic homologues like CBDBA require separate sourcing for accurate RRF determination [1]. Including CBDBA in a multi-analyte panel eliminates ambiguity in peak assignment, particularly for Cannabis varieties (e.g., FM2) known to produce measurable quantities of butyl homologues [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cbdba

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.